molecular formula C17H29ClN2O3 B1668323 Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 68097-61-0

Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No. B1668323
CAS RN: 68097-61-0
M. Wt: 344.9 g/mol
InChI Key: OOBGSDAKPIVYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a bioactive chemical.

Scientific Research Applications

Peptide Coupling and Enzymatic Substrate Synthesis

  • A study by Brunel, Salmi, and Letourneux (2005) in "Tetrahedron Letters" highlights the use of a reagent, Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), which is efficient for coupling conjugated carboxylic acid with methyl ester amino acids hydrochloride. This method facilitates the synthesis of various substituted amino acid derivatives, illustrating its usefulness in creating important enzymatic substrates like Fa-Met (Brunel, Salmi, & Letourneux, 2005).

Isoxazolecarboxylates Synthesis

  • Schenone et al. (1991) in the "Journal of Heterocyclic Chemistry" describe the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride, leading to high yields of esters of 5-substituted 4-isoxazolecarboxylic acids. These esters are then hydrolyzed to their corresponding carboxylic acids, showcasing a method for producing isoxazolecarboxylates (Schenone, Fossa, & Menozzi, 1991).

Polycation Hydrolysis and Biomaterial Applications

  • Research by Ros et al. (2018) in "Macromolecules" investigates the hydrolytic stabilities of ester groups in polymers based on 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl acrylate. This study is significant for applications in biomaterials and wastewater treatment, providing insights into the tunability of polymer hydrolysis rates (Ros, Kleinberger, Burke, Rossi, & Stöver, 2018).

Hydrogel Formation for Drug Delivery and Tissue Engineering

  • A study by Zhang et al. (2005) in "Biomaterials" presents a method using carbodiimide chemistry for creating pH-sensitive hydrogel membranes. This technique is applicable in drug delivery and tissue engineering, demonstrating the formation of ester bonds between hydroxyl and carboxyl groups in carboxymethyl dextran (CM-dextran) (Zhang, Tang, Bowyer, Eisenthal, & Hubble, 2005).

Surface Chemistry in Biochips and Biosensors

  • The work of Wang et al. (2011) in "Langmuir" explores the EDC/NHS (N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide/N-hydroxysuccinimide) activation of poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA) brushes. This research is crucial for the performance of biochips, biosensors, and biomaterials, showing different activation mechanisms and amidation reactions on these surfaces (Wang, Yan, Liu, Zhou, & Xiao, 2011).

properties

CAS RN

68097-61-0

Product Name

Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C17H28N2O3.ClH/c1-4-5-6-7-12-21-16-10-8-9-15(14-16)18-17(20)22-13-11-19(2)3;/h8-10,14H,4-7,11-13H2,1-3H3,(H,18,20);1H

InChI Key

OOBGSDAKPIVYGD-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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